1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea
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Overview
Description
1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea is a complex organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a borylation reaction, often using a palladium catalyst and a suitable boron source such as bis(pinacolato)diboron.
Coupling with Pyridine Derivative: The boronate ester is then coupled with a pyridine derivative under Suzuki-Miyaura cross-coupling conditions, which involves a palladium catalyst and a base.
Urea Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea can undergo various types of reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under suitable conditions.
Substitution: The boronate ester can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products:
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea depends on its application:
In Organic Synthesis: Acts as a reagent in cross-coupling reactions, where the boronate ester group facilitates the formation of carbon-carbon bonds.
In Biological Systems: The compound may interact with enzymes or receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Uniqueness: 1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea is unique due to its combination of a boronate ester group with a pyridine ring and a urea moiety. This combination provides a versatile scaffold for various chemical reactions and potential biological activities.
Properties
Molecular Formula |
C14H22BN3O3 |
---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
1-ethyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]urea |
InChI |
InChI=1S/C14H22BN3O3/c1-6-18(12(16)19)11-8-7-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3,(H2,16,19) |
InChI Key |
RKAWSUHZEGBMGF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CC)C(=O)N |
Origin of Product |
United States |
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